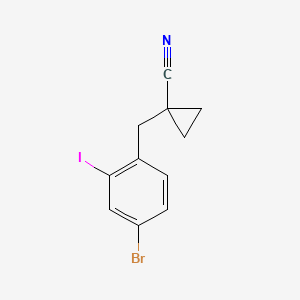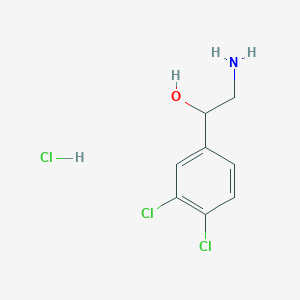
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE is a halogenated benzyl cyclopropane derivative with the molecular formula C11H9BrIN and a molecular weight of 362 g/mol . This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a benzyl group, making it a valuable compound for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE typically involves multiple steps. One common method starts with the bromination of 4-iodotoluene to form 4-bromo-2-iodotoluene. This intermediate is then subjected to a cyclopropanation reaction with cyclopropanecarbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropanation Reactions: The cyclopropane ring can be opened or modified through various reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
科学的研究の応用
1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-Iodobenzyl bromide: A related compound with similar halogenation but lacking the cyclopropane ring.
4-Bromo-2-iodotoluene: An intermediate in the synthesis of 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE.
Uniqueness
This compound is unique due to its combination of bromine and iodine atoms attached to a benzyl group, along with a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H9BrIN |
|---|---|
分子量 |
362.00 g/mol |
IUPAC名 |
1-[(4-bromo-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
InChIキー |
ZUVWLCWIPCFIQG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)I)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B8742309.png)


![Diacetato[(S)-(-)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8742337.png)


![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)





![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
